Oxcarbazepine-D4 (Major)
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Overview
Description
Synthesis Analysis
Oxcarbazepine and its derivatives, including Oxcarbazepine-D4, are synthesized through a series of chemical reactions starting from basic precursors like 2'-aminoacetophenone and 1,2-dibromobenzene. A key step involves palladium-catalyzed arylation reactions that form the core structure of Oxcarbazepine. The process is refined to ensure the selective introduction of deuterium atoms at specific positions, leading to the D4 variant (Carril et al., 2005).
Scientific Research Applications
Epilepsy Treatment and Mechanisms
Oxcarbazepine's role in treating refractory partial epilepsy highlights its significance in neuropharmacology. A study demonstrated the drug's efficacy across a broad dosage range as adjunctive therapy in patients with uncontrolled partial seizures, establishing a direct relationship between plasma concentrations and its safety and efficacy (G. Barcs et al., 2000). This study underscores Oxcarbazepine's utility in enhancing seizure control, especially in treatment-resistant cases.
Neuropathic Pain Management
The analgesic properties of Oxcarbazepine in neuropathic pain conditions like trigeminal neuralgia and painful diabetic neuropathy are well-documented. Evidence suggests significant analgesia in several neuropathic pain conditions, indicating Oxcarbazepine as a valuable addition to the neuropathic pain treatment armamentarium (E. Carrazana & I. Mikoshiba, 2003). This application is based on the drug's ability to modulate pain pathways, offering an alternative for patients unresponsive to traditional antiepileptic drugs.
Pharmacokinetic Research
Pharmacokinetic studies reveal the metabolic pathways and degradation profiles of Oxcarbazepine, providing insights into its stability and interaction with other compounds. Research into the development and validation of a UV-Spectrophotometric method for the quantitative determination of Oxcarbazepine emphasizes the importance of accurate measurement techniques in pharmaceutical formulations (Deepakumari Hn & Revanasiddappa Hd, 2014). Additionally, the transformation of Oxcarbazepine in wastewater treatment and its impact on environmental health have been explored, highlighting the need for sustainable pharmaceutical disposal practices (Elena Kaiser et al., 2014).
Safety And Hazards
Oxcarbazepine-D4 (Major) should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . If eye irritation persists, medical advice or attention should be sought . It should be stored in a well-ventilated place and kept cool .
Relevant Papers The paper “Current role of carbamazepine and oxcarbazepine in the management of epilepsy” provides guidance on the optimal use of these two drugs in clinical practice, including in children, the elderly, and in pregnancy . Another paper “Overview of the Clinical Pharmacokinetics of Oxcarbazepine” provides insights into the pharmacokinetics of Oxcarbazepine .
properties
IUPAC Name |
1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLABGOLIVAIY-DNZPNURCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649424 |
Source
|
Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxcarbazepine-D4 (Major) | |
CAS RN |
1020719-71-4 |
Source
|
Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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